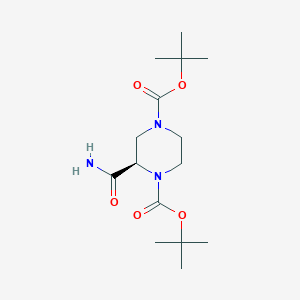

(R)-di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate

CAS No.:

Cat. No.: VC15886983

Molecular Formula: C15H27N3O5

Molecular Weight: 329.39 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H27N3O5 |

|---|---|

| Molecular Weight | 329.39 g/mol |

| IUPAC Name | ditert-butyl (2R)-2-carbamoylpiperazine-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C15H27N3O5/c1-14(2,3)22-12(20)17-7-8-18(10(9-17)11(16)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H2,16,19)/t10-/m1/s1 |

| Standard InChI Key | YVQUDJUGLPUGDQ-SNVBAGLBSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)N)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)N)C(=O)OC(C)(C)C |

Introduction

| Parameter | Value/Description | Source |

|---|---|---|

| Protecting Groups | tert-Butyloxycarbonyl (Boc) | |

| Carbamoylating Agent | Carbamoyl chloride or isocyanate | |

| Stereoselectivity Method | Chiral catalysts or enzymatic resolution |

Physicochemical Properties

The compound exhibits distinct physicochemical characteristics that influence its handling and application:

-

Molecular Structure:

-

The piperazine ring adopts a chair conformation, stabilized by intramolecular hydrogen bonding between the carbamoyl group and Boc-protected amines .

-

The tert-butyl groups enhance solubility in organic solvents (e.g., dichloromethane, THF) while conferring steric protection to the amine functionalities.

-

-

Stability and Storage:

-

Moisture-sensitive; requires storage at -20°C under inert atmosphere (argon or nitrogen).

-

Prolonged exposure to humidity leads to Boc deprotection and decomposition.

-

Table 2: Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₂₇N₃O₅ | |

| Molecular Weight | 329.39 g/mol | |

| Storage Conditions | -20°C, inert atmosphere, dry | |

| Solubility | Soluble in DCM, THF, DMF |

Pharmaceutical Applications

(R)-Di-tert-butyl 2-carbamoylpiperazine-1,4-dicarboxylate is primarily utilized as a chiral intermediate in the synthesis of bioactive molecules. Key applications include:

-

Antiviral Agents:

-

Central Nervous System (CNS) Drugs:

-

The compound’s ability to cross the blood-brain barrier makes it valuable in synthesizing antipsychotics and antidepressants. For example, analogous derivatives modulate serotonin and dopamine receptors.

-

-

Anticancer Therapeutics:

Table 3: Therapeutic Areas and Derivatives

| Therapeutic Area | Target/Mechanism | Source |

|---|---|---|

| Antiviral | Protease inhibition | |

| CNS Disorders | Dopamine/Serotonin modulation | |

| Oncology | HDAC inhibition |

Recent Advances and Future Directions

Recent studies highlight the compound’s role in click chemistry-derived drug candidates. For instance, tert-butyl piperazine carboxylates serve as precursors for triazole-linked GPR119 agonists, a target for type-2 diabetes mellitus . Future research may explore:

-

Polymer-Supported Synthesis: Enabling scalable production with reduced purification steps.

-

Targeted Drug Delivery: Conjugating the compound to nanoparticles for enhanced bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume